ethyl 2-((2E)-3-naphthylprop-2-enoylamino)-4,5-dimethylthiophene-3-carboxylate
Description
Ethyl 2-((2E)-3-naphthylprop-2-enoylamino)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by a substituted acrylamido side chain and a naphthyl group. Its structure combines a 4,5-dimethylthiophene core with an ethyl ester at position 3 and a (2E)-3-naphthylprop-2-enoylamino group at position 2. The naphthyl substituent enhances aromatic interactions and lipophilicity, which may improve binding to biological targets compared to simpler phenyl-substituted derivatives. Structural elucidation of such compounds often employs X-ray crystallography (using programs like SHELX ) and spectroscopic methods (IR, NMR, HRMS) .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[[(E)-3-naphthalen-1-ylprop-2-enoyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3S/c1-4-26-22(25)20-14(2)15(3)27-21(20)23-19(24)13-12-17-10-7-9-16-8-5-6-11-18(16)17/h5-13H,4H2,1-3H3,(H,23,24)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRRAXPZYAKGPF-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C=CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C=C/C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((2E)-3-naphthylprop-2-enoylamino)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-naphthylprop-2-enoyl chloride with 4,5-dimethylthiophene-3-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2E)-3-naphthylprop-2-enoylamino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the enoylamino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide (NaOH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Amides, esters
Scientific Research Applications
Ethyl 2-((2E)-3-naphthylprop-2-enoylamino)-4,5-dimethylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of ethyl 2-((2E)-3-naphthylprop-2-enoylamino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to three classes of analogs:
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates Substituents: Phenyl rings with electron-donating/-withdrawing groups (e.g., -OH, -NO₂). Impact: Enhanced lipophilicity may improve membrane permeability and bioactivity.
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate Substituents: A free amino group at position 2. Key Difference: The target compound substitutes the amino group with an acrylamido-naphthyl chain, introducing conjugation and rigidity.
Tetrahydrobenzo[b]thiophene Derivatives
- Substituents : Saturated bicyclic systems (e.g., 4,5,6,7-tetrahydrobenzo[b]thiophene).
- Key Difference : The target compound’s fully aromatic thiophene core contrasts with the reduced ring system in tetrahydro derivatives.
- Impact : Aromaticity enhances stability and planar geometry, favoring interactions with flat biological targets (e.g., enzyme active sites).
Physicochemical Properties
Research Findings and Implications
- Synthetic Efficiency: The target compound’s synthesis likely follows the Knoevenagel pathway used for phenyl analogs , but the naphthyl aldehyde may require optimized conditions due to steric challenges.
- Bioactivity Trends: Phenolic substituents in analogs correlate with high antioxidant activity (e.g., 70–83% inhibition) . The naphthyl group’s extended aromatic system may further enhance radical scavenging.
- Structural Insights: Crystallographic data for precursors (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate ) confirm planar thiophene cores, supporting the hypothesis that rigidity improves target binding.
Biological Activity
Ethyl 2-((2E)-3-naphthylprop-2-enoylamino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of thiophene derivatives and features a naphthyl group, an enoylamino group, and a carboxylate ester group. The synthesis typically involves multi-step organic reactions, including oxidation, reduction, and substitution reactions. The detailed synthetic pathway can be summarized as follows:
- Starting Material : Thiophene derivatives.
- Reagents : Potassium permanganate (oxidation), hydrogen gas with palladium catalyst (reduction), and nucleophiles for substitution.
- Final Product : this compound.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 5 µg/mL against Staphylococcus aureus and other pathogens, indicating strong antibacterial activity .
- Biofilm Inhibition : It has been noted to inhibit biofilm formation in Escherichia coli at concentrations as low as 0.01 µg/mL, showcasing its potential in preventing chronic infections .
Anticancer Activity
The compound's anticancer properties have also been investigated. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through several mechanisms:
- Enzyme Inhibition : The compound can bind to specific enzymes involved in cancer cell metabolism, thereby inhibiting their activity.
- Apoptosis Induction : Research indicates that it may promote apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
The biological activity of this compound is primarily mediated through its interaction with molecular targets:
- Enzyme Interaction : The compound may form stable complexes with enzymes, blocking their active sites and preventing substrate binding.
- Receptor Modulation : It may interact with cellular receptors to modulate signaling pathways involved in cell growth and survival.
Case Studies
Several studies have highlighted the biological effects of this compound:
- Study on Bacterial Resistance : A study published in PMC evaluated the effectiveness of the compound against resistant strains of bacteria, demonstrating its potential as an alternative treatment option .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
